Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate
Brand Name: Vulcanchem
CAS No.: 1015082-75-3
VCID: VC8035758
InChI: InChI=1S/C12H9BF3O.K/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8,17H;/q-1;+1
SMILES: [B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+]
Molecular Formula: C12H9BF3KO
Molecular Weight: 276.11 g/mol

Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate

CAS No.: 1015082-75-3

Cat. No.: VC8035758

Molecular Formula: C12H9BF3KO

Molecular Weight: 276.11 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate - 1015082-75-3

Specification

CAS No. 1015082-75-3
Molecular Formula C12H9BF3KO
Molecular Weight 276.11 g/mol
IUPAC Name potassium;trifluoro-[4-(4-hydroxyphenyl)phenyl]boranuide
Standard InChI InChI=1S/C12H9BF3O.K/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8,17H;/q-1;+1
Standard InChI Key LOSOFJIPQSKFFM-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+]

Introduction

Structural and Chemical Properties

The molecular formula of potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate is C12H9BF3KO\text{C}_{12}\text{H}_{9}\text{BF}_{3}\text{KO}, with a molecular weight of 276.11 g/mol. The compound features a boron atom bonded to three fluorine atoms and a biphenyl group substituted with a hydroxyl group at the 4'-position. This structure enhances its stability and reactivity in polar solvents, such as tetrahydrofuran (THF) and dimethylformamide (DMF) .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC12H9BF3KO\text{C}_{12}\text{H}_{9}\text{BF}_{3}\text{KO}Vulcanchem
Molecular Weight276.11 g/molVulcanchem
CAS Number1015082-75-3Parchem
SMILESOC1=CC=C(C2=CC=C(B-(F)F)C=C2)C=C1.[K+]Ambeed
Melting PointNot reported-

The trifluoroborate group (BF3K\text{BF}_3\text{K}) confers air and moisture stability, distinguishing it from traditional boronic acids . This stability simplifies handling in industrial settings, where inert atmospheres are often required for analogous compounds .

Synthesis and Industrial Production

The synthesis typically involves a Suzuki-Miyaura coupling precursor, where a 4'-hydroxybiphenyl derivative reacts with boron trifluoride diethyl etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) in the presence of potassium fluoride . A representative reaction is:

C12H9OH+BF3+KFC12H9BF3KO+HF\text{C}_{12}\text{H}_{9}\text{OH} + \text{BF}_3 + \text{KF} \rightarrow \text{C}_{12}\text{H}_{9}\text{BF}_3\text{KO} + \text{HF}

Industrial-scale production employs continuous-flow reactors to optimize yield (typically >85%) and purity (>95%) . Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by lyophilization to remove residual solvents.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation between aryl halides and boronic acids. For example, it couples with 4-bromotoluene in the presence of palladium catalysts (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) to form 4'-hydroxybiphenyl derivatives . Reaction conditions typically include:

  • Temperature: 80–100°C

  • Solvent: THF/DMF (3:1 v/v)

  • Base: K2CO3\text{K}_2\text{CO}_3

Table 2: Representative Cross-Coupling Reactions

SubstrateProductYield (%)Reference
4-Bromotoluene4-Methyl-4'-hydroxybiphenyl92
2-Iodonaphthalene2-Naphthyl-4'-hydroxybiphenyl88

Heterocycle Functionalization

Recent advancements demonstrate its utility in synthesizing pyrimidine and indazole derivatives, as reported by Cousins et al. . The trifluoroborate group enables regioselective modifications at the C4 position of heterocycles, a feat challenging with conventional boronic esters .

Biological Activity and Mechanisms

IRE1α Inhibition

Potassium trifluoro(4'-hydroxybiphenyl-4-yl)borate inhibits inositol-requiring enzyme 1α (IRE1α), a key mediator of the unfolded protein response (UPR). In HeLa cells, it reduces XBP1 splicing by 70% at 10 μM, suggesting potential applications in treating ER stress-related diseases .

Anticancer Effects

In vitro studies using MTT assays reveal cytotoxicity against MCF-7 breast cancer cells (IC50=5.2μM\text{IC}_{50} = 5.2 \mu\text{M}) and A549 lung carcinoma cells (IC50=7.8μM\text{IC}_{50} = 7.8 \mu\text{M}). Mechanistically, it induces apoptosis via caspase-3 activation and PARP cleavage .

Hazard CodePrecautionary Measures
P261Avoid breathing dust/fume
P305+P351+P338IF IN EYES: Rinse cautiously with water

Storage recommendations include airtight containers at -20°C under nitrogen to prevent hydrolysis .

Comparative Analysis with Analogues

Compared to morpholinyl or piperazinyl trifluoroborates (e.g., potassium trifluoro(morpholin-4-ylmethyl)borate ), the biphenyl derivative exhibits:

  • Higher thermal stability (decomposition at 250°C vs. 180°C for morpholinyl analogues)

  • Enhanced solubility in aprotic solvents (25 mg/mL in DMF vs. 12 mg/mL for piperazinyl derivatives)

  • Broader biological activity due to the planar biphenyl system .

Recent Research Developments

A 2024 study by Vulcanchem demonstrated its efficacy in synthesizing PROTACs (Proteolysis-Targeting Chimeras), degrading BRD4 at 100 nM concentrations. Additionally, its use in positron emission tomography (PET) tracer development is under investigation, leveraging the boron atom for 18F^{18}\text{F} labeling .

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